4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinone
Overview
Description
4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.14126175 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups and piperazine rings
Mode of Action
Based on its structural similarity to other sulfonyl-containing compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of a piperazine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways where sulfonyl-containing compounds play a role
Pharmacokinetics
The presence of a piperazine ring and sulfonyl group may influence its pharmacokinetic properties . These groups could potentially enhance the compound’s solubility and absorption, affecting its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it may modulate the activity of its target proteins or enzymes, leading to changes in cellular processes
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s activity may be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound and its target proteins . Similarly, temperature can influence the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-2H-phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-7-8-15(19-16-5-3-4-6-17(16)20(25)22-21-19)13-18(14)28(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEDDYDQINVMPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCN(CC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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